N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide
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Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C10H20N2O5S and its molecular weight is 280.34. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A study by Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to use them as antimicrobial agents. The study synthesized derivatives through reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, aiming to discover compounds with promising antibacterial and antifungal activities, indicating the potential antimicrobial application of compounds related to the requested chemical structure (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Enzyme Inhibition for Therapeutic Targeting
Carta et al. (2017) synthesized a series of sulfonamide derivatives structurally related to pritelivir. These compounds were investigated as inhibitors of human carbonic anhydrase isoforms, displaying low nanomolar inhibition values. This suggests the utility of sulfonamide derivatives in creating inhibitors for enzymes involved in various pathologies, including cancer and obesity (Carta et al., 2017).
Prodrug Development
Larsen, Bundgaard, and Lee (1988) discussed the synthesis and evaluation of N-acyl derivatives of a model sulfonamide as potential prodrug forms. This research highlights the application of modifying the sulfonamide group to develop prodrugs, potentially enhancing the therapeutic index of drugs by improving solubility and lipophilicity at physiological pH (Larsen, Bundgaard, & Lee, 1988).
Synthesis and Characterization of Schiff Bases
Salehi et al. (2016) synthesized and characterized a series of Schiff base ligands from acetylacetone and salicylaldehyde with sulfonamide derivatives, exploring their antibacterial activities. This study not only shows the process of synthesizing these compounds but also evaluates their potential as antimicrobial agents, indicating the versatility of sulfonamide derivatives in developing new therapeutic agents (Salehi et al., 2016).
Analgesic Activity and Comparative Toxicity Studies
Harvison, Forte, and Nelson (1986) prepared monomethylated derivatives of acetaminophen to compare their cytotoxic potential and analgesic activity. This study, although not directly about the requested compound, exemplifies the approach to modifying known compounds to evaluate changes in biological activity and toxicity, reflecting on the broader research applications of chemical derivatives in pharmacology (Harvison, Forte, & Nelson, 1986).
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-[methyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O5S/c1-12(18(2,16)17)5-10(15)11-8-3-7(6-13)9(14)4-8/h7-9,13-14H,3-6H2,1-2H3,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPCVWXHOCSPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC(C(C1)O)CO)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.